1-Bromo-2,4-diphenyl-benzene

CAS No.: 60631-83-6

Cat. No.: VC3772284

Molecular Formula: C18H13B

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60631-83-6 |

|---|---|

| Molecular Formula | C18H13B |

| Molecular Weight | 309.2 g/mol |

| IUPAC Name | 1-bromo-2,4-diphenylbenzene |

| Standard InChI | InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H |

| Standard InChI Key | MMBYRANGXOOPII-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 |

Introduction

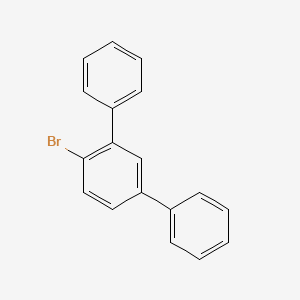

Chemical Identification and Structure

1-Bromo-2,4-diphenyl-benzene belongs to the class of brominated aromatic compounds. It consists of a benzene ring substituted with a bromine atom and two phenyl groups in a specific arrangement. The chemical identifiers and structural details of this compound are summarized in Table 1.

Table 1: Chemical Identifiers of 1-Bromo-2,4-diphenyl-benzene

| Parameter | Value |

|---|---|

| IUPAC Name | 1-bromo-2,4-diphenylbenzene |

| CAS Registry Number | 60631-83-6 |

| Molecular Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.2 g/mol |

| PubChem CID | 247774 |

| InChI | InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H |

| InChIKey | MMBYRANGXOOPII-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 |

The compound has several synonyms in the scientific literature, including 4'-bromo-1,1':3',1''-terphenyl, 1-bromo-2,4-diphenylbenzene, and 4-bromo-3-phenyl-1,1'-biphenyl . The structure features a bromine atom at position 1 of the central benzene ring, with phenyl groups at positions 2 and 4, creating a unique electronic distribution that influences its chemical behavior and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 1-Bromo-2,4-diphenyl-benzene determine its behavior in various chemical environments and reactions. Table 2 summarizes the known properties of this compound based on available data.

Table 2: Physical and Chemical Properties of 1-Bromo-2,4-diphenyl-benzene

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Molecular Weight | 309.2 g/mol |

| Creation Date (PubChem) | 2005-03-26 |

| Modification Date (PubChem) | 2025-03-08 |

| Solubility | Likely poorly soluble in water; soluble in common organic solvents |

| Reactivity | Reactive at the bromine position; suitable for various substitution and coupling reactions |

| Stability | Stable under standard laboratory conditions |

The bromine atom in 1-Bromo-2,4-diphenyl-benzene imparts specific chemical properties to the molecule. The carbon-bromine bond is polar and relatively weak compared to carbon-carbon bonds, making it a reactive site for various transformations. The two phenyl groups contribute additional aromatic character to the molecule and influence its electronic properties and reactivity patterns.

Synthesis Methods

Classical Synthetic Approaches

The synthesis of 1-Bromo-2,4-diphenyl-benzene typically involves the selective bromination of 2,4-diphenyl-benzene. This is commonly achieved through an electrophilic aromatic substitution reaction using bromine as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) . The reaction generally proceeds as follows:

-

The Lewis acid catalyst (FeBr₃) interacts with molecular bromine (Br₂) to form a more potent electrophile.

-

This activated bromine species attacks the aromatic ring of 2,4-diphenyl-benzene.

-

The electron-donating nature of the phenyl groups directs the bromination to specific positions on the central benzene ring.

-

Under controlled temperature conditions, selective bromination occurs at position 1.

Modern Synthetic Methods

Contemporary approaches to synthesizing 1-Bromo-2,4-diphenyl-benzene may employ more sophisticated methodologies:

-

Palladium-catalyzed cross-coupling reactions: Starting with an appropriately brominated benzene derivative and introducing phenyl groups through Suzuki-Miyaura or similar coupling reactions.

-

Directed metallation strategies: Using directed ortho-lithiation followed by reaction with electrophilic phenyl sources to construct the desired substitution pattern.

-

Transition metal-catalyzed C-H activation: Enabling more direct functionalization of the benzene ring with phenyl groups, followed by selective bromination.

The choice of synthetic method depends on factors such as availability of starting materials, desired scale of production, and specific requirements for purity and yield.

Chemical Reactivity

Reaction at the Bromine Position

The bromine atom in 1-Bromo-2,4-diphenyl-benzene is the primary site for chemical transformations. Common reactions involving this position include:

-

Nucleophilic aromatic substitution: Although challenging due to the electron-rich nature of the aromatic system, this can occur under forcing conditions or with strong nucleophiles.

-

Metal-catalyzed coupling reactions: The bromine atom serves as a leaving group in various palladium-catalyzed transformations:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Stille coupling with organotin compounds

-

Negishi coupling with organozinc reagents

-

Sonogashira coupling with terminal alkynes

-

-

Metal-halogen exchange: Reaction with organolithium or Grignard reagents to form organometallic intermediates that can react with various electrophiles.

Reactivity of the Phenyl Groups

The phenyl groups at positions 2 and 4 can also participate in chemical reactions:

-

Electrophilic aromatic substitution: Further functionalization of the phenyl rings can occur, although this may require directing groups or special conditions to achieve selectivity.

-

C-H activation: Modern transition metal-catalyzed methods can enable direct functionalization of specific C-H bonds in the phenyl groups.

Applications in Organic Synthesis

1-Bromo-2,4-diphenyl-benzene serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Its applications include:

Synthesis of Extended Aromatic Systems

The compound can be used as a starting material for the synthesis of:

-

Higher oligophenyls and polyphenyls through coupling reactions at the bromine position

-

Fused aromatic systems through intramolecular cyclization reactions

-

Dendrimers with polyphenyl cores for materials science applications

Preparation of Functional Materials

The rigid aromatic framework of 1-Bromo-2,4-diphenyl-benzene makes it suitable for incorporation into:

-

Organic semiconductors and electronic materials

-

Liquid crystalline compounds

-

Fluorescent materials and sensors

-

Polymer additives and modifiers

Medicinal Chemistry Applications

In medicinal chemistry, 1-Bromo-2,4-diphenyl-benzene can serve as a scaffold for the development of:

-

Enzyme inhibitors with rigid polyphenyl backbones

-

Compounds that interact with biological targets requiring specific three-dimensional arrangements

-

Molecules with improved pharmacokinetic properties due to the lipophilic character of the polyphenyl system

Spectroscopic Characteristics

Spectroscopic techniques are essential for the identification and characterization of 1-Bromo-2,4-diphenyl-benzene. While specific spectral data for this compound is limited in the provided search results, its spectroscopic profiles can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Bromo-2,4-diphenyl-benzene would be expected to show:

-

Complex aromatic signals in the range of δ 7.0-8.0 ppm corresponding to the protons of the central benzene ring and the two phenyl groups

-

Characteristic splitting patterns and coupling constants reflective of the specific substitution pattern

-

Possible downfield shift for the proton adjacent to the bromine atom

The ¹³C NMR spectrum would feature:

-

Multiple signals in the aromatic region (δ 120-140 ppm)

-

A characteristic signal for the carbon bearing the bromine atom (typically more shielded than other aromatic carbons)

-

Distinct signals for the carbons at the points of attachment between the central ring and the phenyl groups

Mass Spectrometry

In mass spectrometry, 1-Bromo-2,4-diphenyl-benzene would exhibit:

-

Molecular ion peaks at m/z 309 and 311 with characteristic isotopic pattern for bromine-containing compounds (approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)

-

Fragment ions resulting from loss of bromine and other fragmentation pathways

-

Various rearrangement peaks typical of aromatic compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume